![molecular formula C26H19N3S B14625449 Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- CAS No. 58471-77-5](/img/structure/B14625449.png)
Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- is a complex organic compound with a unique structure that includes a naphthothiazole moiety and a phenyl-butenylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- typically involves multi-step organic reactions. The starting materials often include naphthothiazole derivatives and phenyl-butenylidene precursors. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
科学的研究の応用
Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: This compound has a similar nitrile group but differs in its overall structure and properties.
(5E)-3-Ethyl-5-[(2E)-2-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one: Another compound with a naphthothiazole moiety, but with different substituents and functional groups.
Uniqueness
Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- is unique due to its specific combination of structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.
特性
CAS番号 |
58471-77-5 |
|---|---|
分子式 |
C26H19N3S |
分子量 |
405.5 g/mol |
IUPAC名 |
2-[(E,4E)-4-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylbut-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C26H19N3S/c1-2-29-25(30-24-16-15-20-11-6-7-12-23(20)26(24)29)14-8-13-22(21(17-27)18-28)19-9-4-3-5-10-19/h3-16H,2H2,1H3/b13-8+,25-14+ |
InChIキー |
XWYXSKKLNWFZLO-BNRRCSOKSA-N |
異性体SMILES |
CCN1/C(=C\C=C\C(=C(C#N)C#N)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3 |
正規SMILES |
CCN1C(=CC=CC(=C(C#N)C#N)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


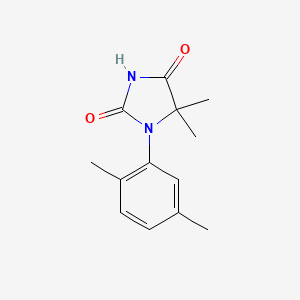
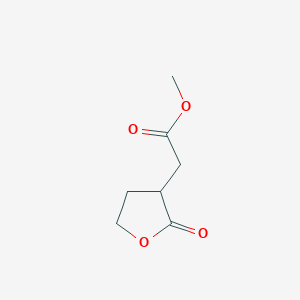
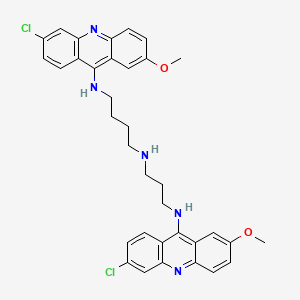
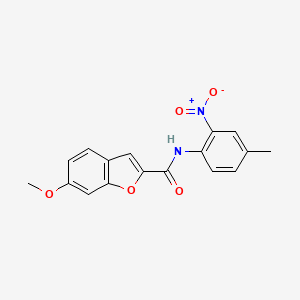
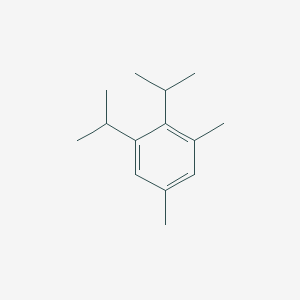
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)
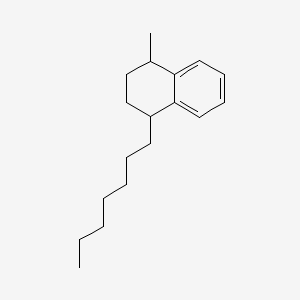
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
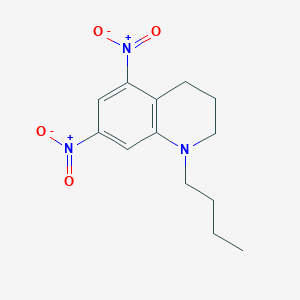

![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

